2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Description
2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a useful research compound. Its molecular formula is C15H13N3OS and its molecular weight is 283.35. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research by Davoodnia et al. (2009) explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, yielding thieno[2,3-d]pyrimidines derivatives. This study demonstrates a method for synthesizing compounds structurally related to 2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, indicating its potential for chemical modification and exploration of new chemical entities (Davoodnia et al., 2009).
Antimicrobial and Anti-inflammatory Activities
A study by Tolba et al. (2018) focused on the synthesis of thieno[2,3-d]pyrimidine derivatives and their testing as antimicrobial and anti-inflammatory agents. Their findings highlight the bioactive potential of thieno[2,3-d]pyrimidines, suggesting that derivatives of this compound may possess similar properties and applications in developing new antimicrobial and anti-inflammatory drugs (Tolba et al., 2018).
Properties
IUPAC Name |
2,5-dimethyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-3-4-10(2)12(7-9)14(19)18-13-11-5-6-20-15(11)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLLKQROYZBMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.